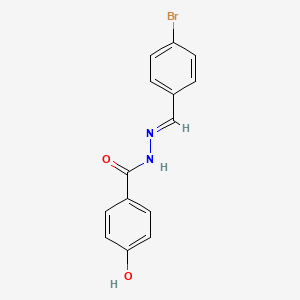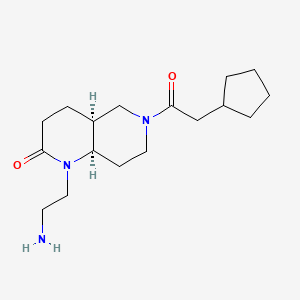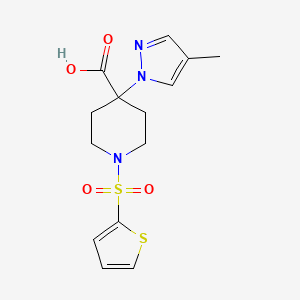
N'-(4-bromobenzylidene)-4-hydroxybenzohydrazide
Vue d'ensemble
Description
N-(4-bromobenzylidene)-4-hydroxybenzohydrazide is a chemical compound that belongs to the family of hydrazones. It is commonly referred to as BBH and has been the subject of extensive research in the field of medicinal chemistry. BBH is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In
Mécanisme D'action
The mechanism of action of BBH is not fully understood, but it is believed to involve multiple pathways. BBH has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer development. BBH also induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In addition, BBH has been reported to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV.
Biochemical and physiological effects:
BBH has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in animal models of inflammation. BBH has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, BBH has been reported to have antibacterial effects against both Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
BBH has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. BBH is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, BBH has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for in vitro studies. Moreover, BBH has low bioavailability, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the research on BBH. First, more studies are needed to elucidate the mechanism of action of BBH, particularly in cancer and bacterial infections. Second, the pharmacokinetics and pharmacodynamics of BBH need to be further investigated to optimize its therapeutic potential. Third, the development of novel formulations and delivery systems for BBH can improve its solubility and bioavailability. Finally, the in vivo efficacy and safety of BBH need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(4-bromobenzylidene)-4-hydroxybenzohydrazide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. BBH has diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. The synthesis method of BBH is relatively straightforward, and it has several advantages for lab experiments. However, BBH has some limitations, such as low solubility and bioavailability. Further research is needed to fully understand the mechanism of action of BBH and to optimize its therapeutic potential.
Applications De Recherche Scientifique
BBH has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BBH has also been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, BBH has been reported to have anti-bacterial effects against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-5-1-10(2-6-12)9-16-17-14(19)11-3-7-13(18)8-4-11/h1-9,18H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCZEIJENYPNKE-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5309677.png)
![2-(3-chloro-4-hydroxyphenyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5309683.png)
![N~2~-acetyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5309695.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide](/img/structure/B5309698.png)
![3-allyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5309702.png)
![5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5309730.png)
![methyl 2-({[(5-{2-[(4-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5309742.png)